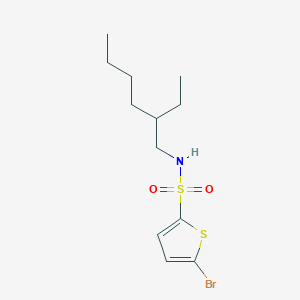
2,6-difluoro-N-phenylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-difluoro-N-phenylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the family of sulfonamides, which are known for their antibacterial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 2,6-difluoro-N-phenylbenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in key cellular processes such as DNA replication and protein synthesis. This results in the inhibition of cancer cell growth and fungal cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the growth of tumor cells by blocking the cell cycle. Additionally, this compound has been found to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2,6-difluoro-N-phenylbenzenesulfonamide is its potent anticancer and antifungal activity. This makes it a valuable compound for use in various lab experiments. However, one limitation of this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and to evaluate its safety for use in humans.
Direcciones Futuras
There are several future directions for research on 2,6-difluoro-N-phenylbenzenesulfonamide. One area of interest is the development of more efficient synthesis methods to improve the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound. This will help to identify potential targets for drug development. Finally, more research is needed to evaluate the safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound is a valuable compound with significant potential in the field of medicinal chemistry. Its potent anticancer and antifungal activity make it a valuable compound for use in various lab experiments. However, further studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 2,6-difluoro-N-phenylbenzenesulfonamide involves the reaction of 2,6-difluoronitrobenzene with aniline in the presence of a reducing agent such as iron or tin. The resulting product is then treated with sulfuric acid to obtain the final product. This method has been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
2,6-difluoro-N-phenylbenzenesulfonamide has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been found to have potent anticancer activity against various cancer cell lines. It has also been shown to have antifungal activity against Candida albicans and Aspergillus niger.
Propiedades
Fórmula molecular |
C12H9F2NO2S |
|---|---|
Peso molecular |
269.27 g/mol |
Nombre IUPAC |
2,6-difluoro-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C12H9F2NO2S/c13-10-7-4-8-11(14)12(10)18(16,17)15-9-5-2-1-3-6-9/h1-8,15H |
Clave InChI |
YOJWGPUKUHKGDL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2F)F |
SMILES canónico |
C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



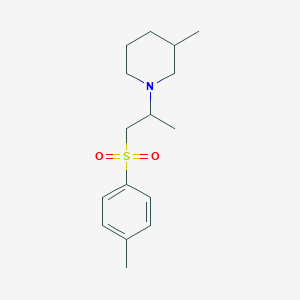
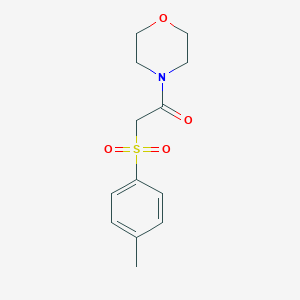
![1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene](/img/structure/B262858.png)
![N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B262859.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B262872.png)
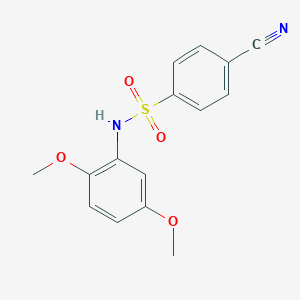
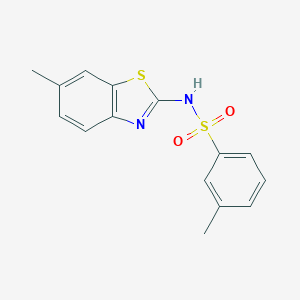


![Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]-](/img/structure/B262908.png)
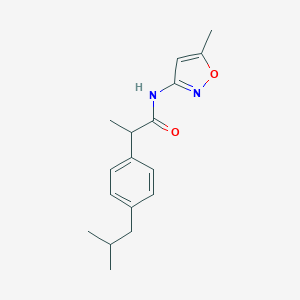
![4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B262915.png)
![2-methyl-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B262918.png)
